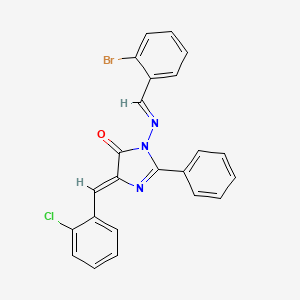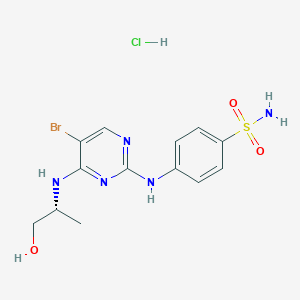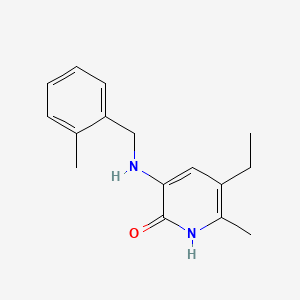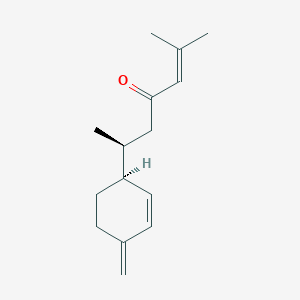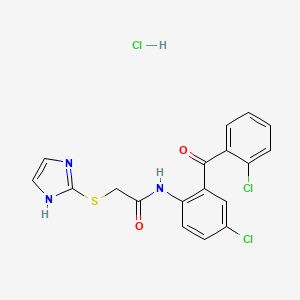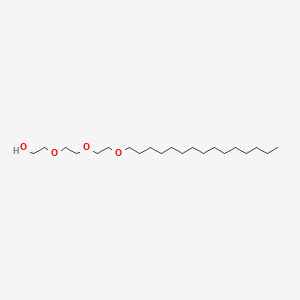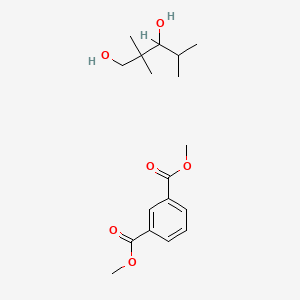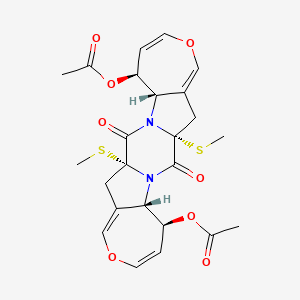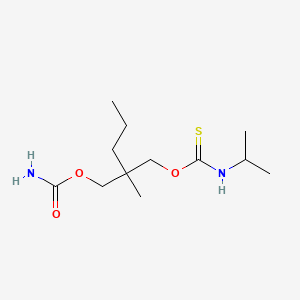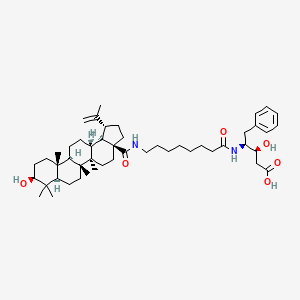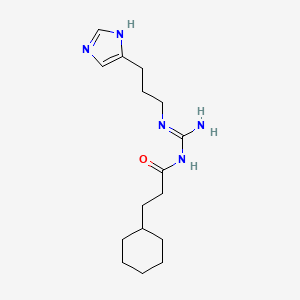
5Hml8P3qat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It acts as a potent antagonist for the Neuropeptide Y / Pancreatic polypeptide receptor Y4 and as a partial agonist at the histamine receptors H1 and H2 . This compound is significant in the study of these receptors and their roles in the body.
Méthodes De Préparation
The synthesis of UR-AK49 involves several steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3-(1H-imidazol-5-yl)propylamine.
Reaction Conditions: The reaction involves the formation of a carbamimidoyl intermediate, which is then coupled with 3-cyclohexylpropanoyl chloride under controlled conditions to form the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a pure product.
Analyse Des Réactions Chimiques
UR-AK49 undergoes various chemical reactions:
Reduction: Reduction reactions can modify the imidazole ring or the carbamimidoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used, but modifications to the imidazole ring and the carbamimidoyl group are common.
Applications De Recherche Scientifique
UR-AK49 has several scientific research applications:
Chemistry: It is used to study the binding and activity of Neuropeptide Y / Pancreatic polypeptide receptor Y4 and histamine receptors H1 and H2.
Biology: The compound helps in understanding the physiological roles of these receptors in various biological processes.
Medicine: Research involving UR-AK49 can lead to the development of new therapeutic agents targeting these receptors.
Mécanisme D'action
UR-AK49 exerts its effects by binding to and antagonizing the Neuropeptide Y / Pancreatic polypeptide receptor Y4. It also acts as a partial agonist at the histamine receptors H1 and H2. This dual activity allows it to modulate various physiological processes, including appetite regulation, stress response, and immune function. The molecular targets include the Y4 receptor and histamine receptors, and the pathways involved are related to these receptors’ signaling mechanisms .
Comparaison Avec Des Composés Similaires
UR-AK49 is unique due to its dual activity as a Y4 receptor antagonist and a partial agonist at histamine receptors. Similar compounds include:
UR-AK57: Another compound with similar activity but different potency and selectivity.
Neuropeptide Y antagonists: Compounds that specifically target Neuropeptide Y receptors but may not have activity at histamine receptors.
Histamine receptor agonists: Compounds that primarily target histamine receptors without affecting Neuropeptide Y receptors.
UR-AK49 stands out due to its balanced activity at multiple receptor sites, making it a versatile tool in receptor studies.
Propriétés
Numéro CAS |
902154-32-9 |
|---|---|
Formule moléculaire |
C16H27N5O |
Poids moléculaire |
305.42 g/mol |
Nom IUPAC |
3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |
Clé InChI |
QBGKYFYOFBXHFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


